molecular formula C10H14O6 B6221654 rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis CAS No. 2763584-04-7

rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis

Cat. No.: B6221654
CAS No.: 2763584-04-7
M. Wt: 230.2
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Description

rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis, is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the family of oxan-2-ylacetic acids, which are characterized by their oxane ring and acetic acid functional group. Its unique stereochemistry and functional groups make it a subject of interest in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis, involves several key steps:

  • Formation of the Oxane Ring: : The starting material, typically a 1,4-dioxane derivative, undergoes a ring-opening reaction followed by cyclization to form the oxane ring.

  • Introduction of Functional Groups: : The methoxy and oxoethyl groups are introduced through sequential esterification and oxidation reactions, often using reagents like methanol and oxidizing agents such as potassium permanganate or chromium trioxide.

  • Acetic Acid Substitution:

Industrial Production Methods

On an industrial scale, the production of this compound, follows similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles are often employed to minimize waste and reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis, undergoes a variety of chemical reactions, including:

  • Oxidation: : Can be oxidized to form carboxylic acids and ketones using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction with reagents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

  • Substitution: : Nucleophilic substitution reactions with halides or other nucleophiles can modify the methoxy group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous solution.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Halides (e.g., chlorine or bromine) in the presence of a strong base like sodium hydroxide.

Major Products Formed

  • Oxidation: : Carboxylic acids and ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis, is used as a building block for more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology and Medicine

In medicinal chemistry, this compound serves as a scaffold for the development of new pharmaceuticals, especially those targeting metabolic pathways involving oxane derivatives.

Industry

In the materials science industry, it is used to synthesize polymers with specific properties, such as high strength and thermal stability.

Mechanism of Action

The biological activity of rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis, involves its interaction with specific enzymes and receptors in the body. Its oxane ring and functional groups allow it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction affects metabolic pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2-(4-Oxanyl)acetic acid

  • (2R,6S)-6-(2-Hydroxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid

Uniqueness

rac-2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid, cis, stands out due to its unique combination of methoxy and oxoethyl groups, providing distinct reactivity and biological activity compared to similar compounds. Its stereochemistry also contributes to its specificity in various applications, making it a valuable compound in both research and industry.

Properties

CAS No.

2763584-04-7

Molecular Formula

C10H14O6

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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